An In-depth Technical Guide to 3-amino-4,5,6,7-tetrahydroindazole (CAS 61354-95-4): A Versatile Scaffold in Modern Drug Discovery
Abstract The 3-amino-4,5,6,7-tetrahydroindazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an inval...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-amino-4,5,6,7-tetrahydroindazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an invaluable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of 3-amino-4,5,6,7-tetrahydroindazole, from its fundamental synthesis and characterization to its application as a core component in the development of potent kinase inhibitors. We will delve into a case study focused on Cyclin-Dependent Kinase 2 (CDK2) inhibitors, elucidating the mechanism of action, relevant signaling pathways, and detailed experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
Introduction: The Significance of the Tetrahydroindazole Core
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the indazole nucleus has proven to be a particularly fruitful scaffold. The fusion of a pyrazole ring with a benzene ring imparts a unique combination of rigidity, hydrogen bonding capabilities, and lipophilicity that is conducive to high-affinity interactions with various biological targets. The partially saturated analogue, 4,5,6,7-tetrahydroindazole, retains the key pharmacophoric features of the indazole core while offering greater three-dimensional diversity.
The introduction of an amino group at the 3-position of the tetrahydroindazole ring system, yielding 3-amino-4,5,6,7-tetrahydroindazole, provides a crucial handle for synthetic elaboration. This primary amine serves as a versatile nucleophile, enabling the construction of a wide range of derivatives through acylation, alkylation, and other coupling reactions. Consequently, this compound has emerged as a key intermediate in the synthesis of compounds targeting a variety of protein classes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a major focus of drug discovery efforts.
This guide will provide a comprehensive overview of 3-amino-4,5,6,7-tetrahydroindazole, equipping researchers with the knowledge to effectively utilize this scaffold in their research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for interpreting the properties of its derivatives.
Soluble in polar organic solvents (e.g., ethanol, DMSO)
N/A
Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of 3-amino-4,5,6,7-tetrahydro-1H-indazole. The following are expected spectroscopic data based on its structure.[2]
Table 2: Expected Spectroscopic Data for 3-amino-4,5,6,7-tetrahydro-1H-indazole [2]
The most common and efficient synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole involves the condensation and cyclization of 2-oxocyclohexanecarbonitrile with hydrazine hydrate.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole-3-amine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a bioisostere of the adenosine moiety in ATP. This structural mimicry grants it inherent affinity for the ATP-binding pockets of various protein kinases, most notably Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
Unlike fully aromatic indazoles, the partially saturated cyclohexyl ring in the tetrahydro- derivative offers unique vectors for hydrophobic interaction and improves solubility profiles, making it a versatile template for fragment-based drug design (FBDD) . This guide dissects the synthetic accessibility, structural biology, and therapeutic utility of this scaffold, with a focus on oncology and anti-inflammatory applications.
Chemical Basis & Synthesis
The core structure, 3-amino-4,5,6,7-tetrahydro-1H-indazole, exists in tautomeric equilibrium, though the 1H-tautomer is generally the reactive species in N-alkylation/acylation reactions.
Synthesis of the Core Scaffold
The most robust route to this scaffold is the condensation of 2-oxocyclohexanecarbonitrile (or cyclic
-ketonitriles) with hydrazine hydrate. While traditional thermal reflux is effective, microwave-assisted synthesis has emerged as the superior method for library generation due to drastically reduced reaction times and higher purity profiles.
Objective: Rapid synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole for SAR elaboration.
Preparation: In a 10 mL microwave process vial, dissolve 2-oxocyclohexanecarbonitrile (1.0 equiv, e.g., 123 mg, 1 mmol) in absolute ethanol (3 mL).
Addition: Add hydrazine hydrate (1.2 equiv, 60 µL) dropwise. Seal the vial with a PTFE-lined cap.
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator). Program: 120°C for 15 minutes with high absorption level.
Workup: Cool to room temperature. The product often precipitates upon cooling.
If solid:[1] Filter and wash with cold ethanol (2 x 1 mL).
If solution: Concentrate in vacuo. Triturate the residue with cold diethyl ether to induce crystallization.
Validation: Verify structure via 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak and appearance of the broad NH2 singlet (~5.0 ppm).
Mechanism of Action: Kinase Inhibition
The therapeutic potency of tetrahydroindazole-3-amines stems from their mode of binding within the kinase hinge region .[2]
The Hinge Binding Motif
Protein kinases bind ATP via a conserved "hinge" region connecting the N- and C-terminal lobes. The 3-amino-indazole motif mimics the adenine ring of ATP:
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).
C3-Amine (Donor/Acceptor): When acylated (to form an amide/urea), this group interacts with the "gatekeeper" region or solvent-exposed front pocket, determining selectivity.
Signaling Pathway: CDK2/Cyclin E Regulation
Inhibition of CDK2 by tetrahydroindazole derivatives arrests the cell cycle at the G1/S transition, a critical checkpoint in cancer proliferation.
Caption: Figure 1.[3][4][5] Mechanism of CDK2 inhibition by tetrahydroindazole derivatives. The inhibitor competes with ATP for the active site of the CDK2-Cyclin E complex, preventing Rb phosphorylation and arresting the cell cycle at the G1/S phase.
Structure-Activity Relationship (SAR)
Optimizing the tetrahydroindazole scaffold involves three distinct vectors. The saturation of the C4-C7 ring distinguishes it from classical indazoles, creating a "pucker" that can accommodate hydrophobic pockets not accessible to planar systems.
SAR Analysis Vectors
N1-Position (Solubility & Selectivity):
Unsubstituted (H): Good for general binding but poor permeability.
Aryl/Benzyl: Targets the hydrophobic back-pocket (selectivity filter).
Alkyl (Methyl/Ethyl): Often decreases potency unless specific steric room exists.
C3-Amine (The "Warhead" Linker):
Free Amine (-NH2): Weak binder (micromolar).
Amide/Urea (-NHCOR): Critical for high potency.[6] The carbonyl oxygen often forms an additional H-bond with the kinase backbone.
Bulky Aromatics: Adding a phenyl or heteroaryl group here extends the molecule into the ribose-binding pocket or solvent front.
C4-C7 Cyclohexyl Ring (Shape Complementarity):
Gem-dimethyl (6,6-dimethyl): Common modification (derived from dimedone). Increases lipophilicity and locks conformation.
Ring Size: Expanding to cycloheptyl (tetrahydro->hexahydro) usually drops potency; contracting to cyclopentyl maintains activity but alters vector angles.
Caption: Figure 2. Strategic vectors for SAR optimization of the tetrahydroindazole scaffold. N1 controls selectivity, C3 drives potency via hinge interaction, and the aliphatic ring modulates shape complementarity.
Experimental Protocol: Biological Evaluation
Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
Objective: Determine the IC50 of a synthesized derivative against the CDK2 target.
Reagents:
Recombinant human CDK2/Cyclin A complex.
Peptide Substrate: Histone H1 or generic Ser/Thr peptide.
[gamma-33P]ATP or fluorescent tracer (e.g., ADP-Glo).
Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
Procedure:
Compound Prep: Dissolve derivative in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO.
Enzyme Mix: Dilute CDK2/Cyclin A in Assay Buffer to optimal concentration (determined by titration, typically 5-10 nM).
Incubation: Add 5 µL of compound dilution and 20 µL of Enzyme Mix to a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.
Reaction Start: Add 25 µL of Substrate Mix (ATP + Peptide). Final ATP concentration should be at Km (approx. 10-50 µM).
Running: Incubate at 30°C for 30 minutes.
Termination: Stop reaction (e.g., add EDTA or spot onto P81 phosphocellulose paper if using radiolabel).
Detection: Measure radioactivity (scintillation counting) or fluorescence/luminescence.
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Self-Validation Check:
Positive Control:[4][7] Include Roscovitine or Dinaciclib (Known CDK inhibitors).[8] Expected IC50 ~100-500 nM.
Negative Control: DMSO only (0% inhibition).
Z-Prime: Ensure Z' > 0.5 for assay reliability.
Therapeutic Applications & Future Directions
Oncology (CDK & VEGFR)
The primary application remains in oncology. Derivatives with bulky C3-amide substituents have shown dual inhibition of CDK2 and VEGFR2 , targeting both tumor proliferation and angiogenesis. The tetrahydro- ring provides a metabolic "soft spot" that can be fluorinated to improve half-life without altering binding geometry.
Inflammation (p38 MAPK)
Tetrahydroindazole derivatives act as cytokine suppressors by inhibiting p38 MAPK . Unlike steroids, these non-steroidal anti-inflammatory agents (NSAIDs) target the signaling cascade responsible for TNF-
and IL-1 production. Key structural requirement: A hydrophobic group at N1 (e.g., 4-fluorophenyl) is often required to fill the hydrophobic pocket unique to p38.
CNS (Sigma-2 Receptors)
Recent studies identify tetrahydroindazole-benzamide hybrids as high-affinity ligands for Sigma-2 receptors . These receptors are overexpressed in proliferating tumor cells but are also implicated in neurological processes. The "spacer" length between the tetrahydroindazole and the basic amine in these hybrids is critical (optimal: 3-5 carbons).
References
Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry.
[Link]
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.
[Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
[Link]
How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters.
[Link][9]
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family. Current Cancer Drug Targets.
[Link][10]
The 4,5,6,7-Tetrahydroindazole Scaffold: A Versatile Platform for 3D-Pharmacophore Design
This guide provides a technical analysis of the 4,5,6,7-tetrahydroindazole scaffold, designed for medicinal chemists and drug discovery scientists.[1] [1] Executive Summary & Core Definition The 4,5,6,7-tetrahydroindazol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 4,5,6,7-tetrahydroindazole scaffold, designed for medicinal chemists and drug discovery scientists.[1]
[1]
Executive Summary & Core Definition
The 4,5,6,7-tetrahydroindazole (THI) core represents a critical structural divergence from its fully aromatic parent, indazole.[1] While aromatic indazoles are planar, electron-deficient systems often utilized as bioisosteres for indole or purine, the THI scaffold introduces a saturated cyclohexane ring fused to the pyrazole.[1]
This saturation fundamentally alters the physicochemical profile:[1]
3D Geometry: The cyclohexene-like portion adopts a puckered conformation (half-chair or envelope), allowing substituents at positions 4, 5, 6, and 7 to project out of the aromatic plane.[1] This enables the targeting of globular protein pockets that require non-planar ligands.[1]
Lipophilicity (LogP): The increased
character enhances lipophilicity compared to the flat aromatic analog, improving blood-brain barrier (BBB) penetration—a key feature for its utility in CNS-active agents (e.g., Sigma-2 ligands).[1]
Electronic Modulation: The fused saturated ring acts as an electron-donating alkyl group to the pyrazole, slightly increasing the basicity of the pyrazole nitrogens compared to the fully aromatic indazole.[1]
Structural Tautomerism
Like indazoles, THIs exist in dynamic equilibrium between the 1H and 2H tautomers. In solution, the 1H-tautomer is generally thermodynamically favored, but N-alkylation or acylation can lock the core into fixed regiochemical states (N1 vs. N2), drastically altering biological activity.[1]
Synthetic Architectures and Regiocontrol
The construction of the THI core relies on two primary strategies: the condensation of hydrazine derivatives with activated cyclohexanones (Knorr-type) and the Vilsmeier-Haack approach.[1]
Strategy A: The Modified Knorr Condensation (Primary Route)
This is the most robust method for generating the core.[1] It involves the reaction of a hydrazine (or hydrazine hydrate) with a 2-acylcyclohexanone or a 2-hydroxymethylenecyclohexanone .[1]
Intramolecular cyclization onto the cyclic ketone.[1]
Dehydration to aromatize the pyrazole ring.
Regioselectivity Challenge:
When using substituted hydrazines (
), a mixture of N1- and N2-substituted isomers is formed.
Control: Regioselectivity is dictated by the steric bulk of the hydrazine substituent and the electronics of the 1,3-dicarbonyl component.[1] Generally, the N1-isomer is the major product due to steric minimization, but separation by column chromatography is often required.[1]
Strategy B: Microwave-Assisted Vilsmeier-Haack
For introducing formyl groups or closing the ring from hydrazones, microwave irradiation has been proven to enhance yields and regioselectivity.[1]
Outcome: Rapid formation of 1-substituted-4,5,6,7-tetrahydroindazoles, often with formylation at the C3 position, providing a handle for further diversification.[1]
Visualization: Synthetic Pathways
Caption: Dual synthetic pathways for accessing the tetrahydroindazole scaffold, highlighting the divergence in regiochemical outcomes.
Medicinal Chemistry & SAR: The Sigma-2 Case Study
A definitive application of the THI scaffold is in the development of selective Sigma-2 receptor ligands . Sigma-2 receptors are biomarkers for tumor proliferation and potential targets for CNS disorders (e.g., Alzheimer's).[1]
The Challenge: Sigma-1 and Sigma-2 receptors share significant ligand overlap.[1] Achieving >100-fold selectivity is difficult with planar scaffolds.
The Solution: The THI scaffold provides a semi-rigid "spacer" that orients a basic amine (pharmacophore) at a precise distance from a hydrophobic aromatic moiety.[1]
SAR Optimization Logic (Sigma-2 Selectivity)
Research by Iyamu et al. (2019) demonstrated that the THI core serves as an optimal template.[1]
Position
Modification
Effect on Activity/Selectivity
N1 (Nitrogen)
Propyl / Butyl chains
Critical. A 3-carbon chain (propyl) is optimal for filling the hydrophobic pocket of Sigma-2.[1] Shorter (Methyl) or longer chains decrease affinity.[1]
C3 (Pyrazole)
Amide Linker
An amide bond at C3 provides a hydrogen bond donor/acceptor motif essential for receptor anchoring.[1]
C5 (Cyclohexyl)
Amino-methyl substitution
Introduction of a basic amine (e.g., piperidine, benzylamine) via reductive amination at C5 creates the necessary cation-pi interaction within the receptor.[1]
Ring Pucker
4,5,6,7-Saturation
The non-planar nature ensures the C5-substituent projects into the secondary binding pocket, distinct from the Sigma-1 binding mode.[1]
Visualization: Sigma-2 Pharmacophore Map
Caption: Structural Activity Relationship (SAR) map for Tetrahydroindazole-based Sigma-2 ligands, detailing the specific role of each substitution vector.
Detailed Experimental Protocol
Target: Synthesis of a C5-Amino-Functionalized Tetrahydroindazole (Sigma-2 Ligand Precursor).
Methodology: Reductive Amination.
Rationale: This protocol is self-validating because the disappearance of the C5-ketone signal in IR/NMR and the appearance of the amine mass peak provide clear "Go/No-Go" checkpoints.
Step 1: Ketone Formation (Precursor)
Start with 1-propyl-1,4,6,7-tetrahydro-5H-indazol-5-one (derived from 1,3-cyclohexanedione monoethylene ketal).[1]
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine. Dry over
.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Parameters:
1H NMR (500 MHz, CDCl3): Look for the disappearance of the
-proton signals characteristic of the ketone and the appearance of the benzylic protons () as a doublet/singlet around 3.8-4.0 ppm.[1]
LC-MS: Confirm
peak corresponding to the amine adduct.
Yield Expectations: 50-70% isolated yield.
Other Therapeutic Applications[1]
While Sigma-2 is a primary case study, the scaffold is versatile:[1]
Target
Mechanism
Structural Key
CDK2/Cyclin
Inhibition of cell cycle progression
The THI core mimics the purine ring of ATP but with enhanced hydrophobic interactions in the kinase gatekeeper region.[1]
HNE (Elastase)
Anti-inflammatory
1,5,6,7-tetrahydro-4H-indazol-4-one derivatives inhibit Human Neutrophil Elastase (HNE) with nanomolar potency ( = 6 nM).[1][2]
Hsp90
Chaperone Inhibition
N-acyl THI derivatives bind to the N-terminal ATP pocket of Hsp90, inducing apoptosis in breast cancer lines (MCF7).[1]
References
Iyamu, I. D., et al. (2019).[1] "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." ChemMedChem, 14(13), 1248–1256.[1] Link
Bala, R., et al. (2019).[1] "Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction." Letters in Organic Chemistry, 16(3).[1] Link
Crocetti, L., et al. (2017).[1] "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." Bioorganic & Medicinal Chemistry, 25(16), 4370-4381.[1] Link
Georg, G. I., et al. (2021).[1][3] "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry, 215, 113232.[1] Link
Moore, J. A., et al. (1994).[1] "7-Nitroindazole, an inhibitor of nitric oxide synthase."[1][4][5][6] Handbook of Experimental Pharmacology. (Provided for contrast with aromatic indazoles).[1] Link
Comparative Technical Guide: 1H-Indazole vs. 4,5,6,7-Tetrahydroindazole Scaffolds
The following technical guide details the structural, electronic, and medicinal chemistry distinctions between the 1H-indazole and 4,5,6,7-tetrahydroindazole (THI) scaffolds. [1] Executive Summary In drug discovery, the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, electronic, and medicinal chemistry distinctions between the 1H-indazole and 4,5,6,7-tetrahydroindazole (THI) scaffolds.
[1]
Executive Summary
In drug discovery, the choice between an aromatic 1H-indazole and its partially saturated counterpart, 4,5,6,7-tetrahydroindazole (THI) , is rarely a simple substitution.[1] It represents a strategic decision between planarity vs. dimensionality , metabolic stability vs. solubility , and electronic delocalization vs. basicity .[1]
1H-Indazole: A fully aromatic, planar, 10-
electron system.[1] It is a privileged scaffold in kinase inhibitors (e.g., Axitinib) due to its ability to mimic the purine ring of ATP.
THI: A fused pyrazole-cyclohexene system.[1] It offers increased
character (3D geometry), higher basicity, and improved aqueous solubility, but introduces metabolic liabilities at the saturated ring.
Structural & Electronic Properties
Aromaticity and Geometry
The defining difference lies in the carbocyclic ring fused to the pyrazole.
Non-Planar (Puckered). The cyclohexene ring adopts a half-chair or envelope conformation.
Vector Alignment
Rigid bond vectors.
Flexible ring vectors; substituents on C4-C7 can adopt pseudo-axial/equatorial orientations.
Lipophilicity (LogP)
Generally higher due to extensive aromatic surface.[1]
Generally lower (more polar) due to reduced aromaticity and increased polarity of the pyrazole.
Acid-Base Chemistry (pKa)
This is the most critical electronic differentiator.
1H-Indazole (Weak Base): The benzene ring acts as an electron sink, delocalizing the nitrogen lone pair.[1]
(conjugate acid) .
THI (Moderate Base): The saturated cyclohexene ring acts as an electron-donating alkyl group (inductive effect), increasing electron density on the pyrazole nitrogens.[1]
(conjugate acid) (comparable to 3,5-dimethylpyrazole).
Implication: THI is more likely to be protonated at physiological pH (in lysosomes) or form stable salts, improving solubility.
Tautomerism
Both scaffolds exhibit annular tautomerism (
).
Indazole: Strongly favors the 1H-tautomer to preserve the benzenoid aromatic sextet.[1]
THI: Also favors the 1H-tautomer , but the energy penalty for the 2H-form is lower than in indazole because there is no benzene ring aromaticity to disrupt.
Figure 1: Tautomeric equilibrium comparison. Indazole is locked in 1H form by benzenoid resonance; THI is more flexible.
Medicinal Chemistry Implications[2][3][4][5]
Metabolic Stability (The "Soft Spot")
The transition from Indazole to THI introduces metabolic liabilities.
Indazole: Primary metabolism is N-oxidation, N-dealkylation, or ring hydroxylation (slow).[1]
THI: The saturated ring is a "metabolic magnet" for Cytochrome P450s.
Allylic Oxidation: C4 and C7 positions (adjacent to the aromatic pyrazole) are activated for hydroxylation or ketone formation.
Remediation: Block metabolism by introducing gem-dimethyl groups or fluorine at C4/C7, or by scaffold hopping to a heterocyclic fused system (e.g., pyrazolo-pyridine).
Solubility & "Escape from Flatland"
THI is often employed to improve physicochemical properties.[1]
Solubility: The basicity of THI allows for better ionization. The disruption of planarity reduces crystal lattice energy, further aiding dissolution.
Fsp3: Increasing fraction of
carbons (C4-C7) correlates with improved clinical success rates by reducing non-specific binding and promiscuity.
Synthetic Accessibility
Indazole Synthesis
Typically requires pre-functionalized aromatic precursors (e.g., o-haloaldehydes or o-aminocinnamic acids).[1]
THI Synthesis (Modular Approach)
THI is often easier to diversify because it starts from cyclic ketones.[1]
Method A (Knorr-type): Condensation of 1,3-cyclohexadiones with hydrazines.
Method B (Vilsmeier-Haack): Formylation of cyclohexanones followed by hydrazine closure.[1]
Figure 2: Primary synthetic routes to the THI scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Context: Standard protocol for generating the THI core from a ketone precursor.[1]
Formylation:
Dissolve cyclohexanone (10 mmol) in anhydrous THF at 0°C.
Add LiHMDS (11 mmol) dropwise; stir for 30 min.
Add ethyl formate (12 mmol); warm to RT and stir for 4 hours.
Checkpoint: Monitor by TLC for disappearance of ketone.
Cyclization:
Dissolve the crude 2-(hydroxymethylene)cyclohexanone in Ethanol (20 mL).
Add Phenylhydrazine (10 mmol) and Acetic Acid (cat. 5 drops).
Reflux for 2 hours.
Workup:
Cool to RT. Remove ethanol in vacuo.
Partition between EtOAc and saturated
.
Dry organic layer (
) and concentrate.
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
protocol for synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine from 2-acetylcyclohexanone
This Application Note is structured to address the specific synthetic target 4,5,6,7-tetrahydro-2H-indazol-3-amine while explicitly correcting the precursor selection to ensure chemical viability. Part 1: Core Directive...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific synthetic target 4,5,6,7-tetrahydro-2H-indazol-3-amine while explicitly correcting the precursor selection to ensure chemical viability.
Part 1: Core Directive & Critical Chemical Context[1]
Executive Summary
The request to synthesize 4,5,6,7-tetrahydro-2H-indazol-3-amine starting specifically from 2-acetylcyclohexanone presents a fundamental chemical contradiction.
The Error: Reacting 2-acetylcyclohexanone with hydrazine hydrate yields 3-methyl-4,5,6,7-tetrahydroindazole , not the 3-amine.[] The acetyl group (
) provides a methyl substituent at the C3 position of the pyrazole ring.
The Solution: To synthesize the 3-amino derivative, the correct starting material is 2-oxocyclohexanecarbonitrile (also known as 2-cyanocyclohexanone).[] The nitrile group (
) acts as the electrophile that, upon cyclization with hydrazine, forms the exocyclic amine.
This guide provides the validated protocol for the synthesis of the target 3-amine using the correct nitrile precursor , while detailing the mechanistic divergence to prevent future precursor errors.
Mechanistic Divergence
The following Graphviz diagram illustrates why the starting material determines the C3-substituent (Methyl vs. Amino).[]
Caption: Mechanistic divergence showing how the precursor's functional group (Acetyl vs. Nitrile) dictates the final C3-substituent.[]
Preparation: In a clean, dry round-bottom flask, dissolve 2-oxocyclohexanecarbonitrile (10 mmol, ~1.23 g) in absolute ethanol (20 mL).
Addition: Add hydrazine hydrate (12 mmol, ~0.60 mL) dropwise to the stirring solution at room temperature.
Note: The reaction is slightly exothermic.[] If scaling up (>10g), cool the flask in an ice bath during addition.
Catalysis (Optional): For sluggish reactions, add 2-3 drops of glacial acetic acid. This protonates the nitrile, increasing electrophilicity.
Step 2: Cyclization (Reflux)
Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) using an oil bath.
Duration: Maintain reflux for 3 to 5 hours .
Monitoring: Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:1).
Starting Material Rf: ~0.6 (UV active)[]
Product Rf: ~0.2-0.3 (Stains positive with Ninhydrin due to primary amine).[]
Step 3: Workup & Isolation[]
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
Crystallization: Cool the concentrated residue in an ice-water bath for 30 minutes. The product, 4,5,6,7-tetrahydro-2H-indazol-3-amine , typically precipitates as a solid.[]
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether to remove excess hydrazine.
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Step 4: Purification (If necessary)
Recrystallization: If the crude solid is colored (yellow/brown), recrystallize from hot ethanol or an ethanol/water mixture (9:1).[]
Salt Formation: For long-term storage, convert to the hydrochloride salt by dissolving in ethanol and adding 1.2 eq of HCl in dioxane/ether.[]
Part 3: Validation & Troubleshooting (E-E-A-T)
Self-Validating Analytical Data
To ensure the synthesis was successful, compare your data against these standard parameters.
Parameter
Expected Result
Interpretation
Appearance
White to off-white crystalline solid
Yellowing indicates oxidation or residual hydrazine.[]
Melting Point
150 - 153 °C (Free base)
Lower MP indicates wet product or uncyclized intermediate.[]
IR Spectroscopy
3100-3400 cm⁻¹ (Doublet)
Diagnostic of primary amine (-NH₂).[] Absence of nitrile peak (~2200 cm⁻¹) confirms conversion.[]
¹H NMR (DMSO-d₆)
δ ~11.0 (bs, 1H, Ring NH) δ ~5.0 (bs, 2H, -NH₂)
The broad singlet at 5.0 ppm is the critical confirmation of the 3-amino group.[]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Product is an oil/gum
Residual solvent or incomplete cyclization.[]
Triturate the oil with cold diethyl ether or hexanes to induce crystallization.[]
Low Yield
Loss of product in mother liquor.[]
Concentrate the filtrate further and cool; the product has moderate solubility in ethanol.[]
Starting Material Persists
Inactive Hydrazine.[]
Hydrazine hydrate degrades over time.[] Use a fresh bottle or increase equivalents to 1.5.
Wrong Product (Methyl)
Incorrect Precursor.
Verify you used the Nitrile (2-oxocyclohexanecarbonitrile), NOT the Acetyl derivative.[]
Safety Considerations
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[] Handle in a fume hood with double nitrile gloves.[]
2-Oxocyclohexanecarbonitrile: Harmful if swallowed or absorbed through skin.[]
References
BenchChem Technical Support. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Retrieved from
National Institutes of Health (NIH). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives.[] PMC Article.[] Retrieved from
Organic Syntheses. Preparation of Acetone Hydrazone (General Hydrazine Chemistry).[] Org.[][4][5][6][7] Synth. Coll. Vol. 6, p. 161.[] Retrieved from
ChemicalBook. 4,5,6,7-Tetrahydro-1H-indazol-7-amine Synthesis (Analogous Chemistry). Retrieved from
Application Notes & Protocols: Synthesis of 3-Amino-5-Substituted Pyrazoles via Condensation of Hydrazine Hydrate with β-Ketonitriles
Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib, the CDK inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib, the CDK inhibitor Dinaciclib, and various other compounds with antimicrobial, anticancer, and antidepressant properties.[1] One of the most robust and versatile methods for constructing this valuable heterocycle is the condensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[2][3][4]
This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-amino-5-substituted pyrazoles, a particularly useful class of pyrazole derivatives, through the reaction of β-ketonitriles with hydrazine hydrate.[5] These aminopyrazoles serve as highly versatile intermediates for creating more complex fused heterocyclic systems and for introducing diverse functionalities.[6]
Reaction Principle & Mechanism
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a classic cyclocondensation reaction.[5] The mechanism proceeds through a well-established pathway that leverages the dual nucleophilicity of hydrazine and the distinct electrophilic centers of the β-ketonitrile.
The process involves two key sequential steps:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon of the β-ketonitrile. This is a standard condensation reaction, often acid-catalyzed, which results in the formation of a hydrazone intermediate and the elimination of a water molecule.[5][7]
Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms a five-membered ring intermediate, which rapidly tautomerizes to achieve aromaticity, yielding the stable 3-amino-5-substituted pyrazole product.[5][8]
Mechanistic Diagram
The following diagram illustrates the step-by-step reaction mechanism.
Caption: Fig. 1: Reaction Mechanism for Aminopyrazole Synthesis
Safety & Handling Precautions
Hydrazine hydrate is a hazardous chemical and requires strict safety protocols.
Toxicity & Corrosivity: Hydrazine hydrate is highly corrosive, toxic, and a suspected carcinogen.[9] It can cause severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[9]
Reactivity: It is a powerful reducing agent and can react violently, sometimes explosively, with oxidizing agents.[9][10]
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[11] Operators must wear comprehensive personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles.[9]
Storage: Store in a cool, well-ventilated area away from incompatible materials like oxidants and acids. Keep containers tightly sealed.[9]
General Experimental Protocol
This protocol provides a general method for the synthesis of 3-amino-5-phenylpyrazole from benzoylacetonitrile. It can be adapted for other β-ketonitriles with minor modifications to reaction time and purification procedures.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketonitrile (e.g., benzoylacetonitrile, 1.0 eq) and 95% ethanol. A typical concentration is around 0.5-1.0 M.[12]
Reagent Addition: While stirring the solution at room temperature, add hydrazine monohydrate (1.2-1.5 eq) dropwise.[12] An exothermic reaction may be observed.[13]
Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C for ethanol) using a heating mantle.
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[14] The reaction is generally complete within 1.5 to 4 hours, indicated by the disappearance of the starting β-ketonitrile spot.[12]
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
Precipitation: Pour the concentrated reaction mixture into a beaker containing cold deionized water while stirring. This will cause the pyrazole product to precipitate out of the solution.[14]
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any residual hydrazine and other water-soluble impurities.
Drying: Dry the product, either in a vacuum oven at a moderate temperature (e.g., 50°C) or by air drying, to obtain the crude 3-amino-5-substituted pyrazole.
Purification & Characterization
Purification: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a product of high purity.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.
Technique
Expected Observations for 3-Amino-5-phenylpyrazole
¹H NMR (DMSO-d₆)
Signals corresponding to the NH₂ protons (a broad singlet), aromatic protons of the phenyl ring, the pyrazole CH proton, and the pyrazole NH proton.[13][15]
¹³C NMR (DMSO-d₆)
Resonances for the aromatic carbons of the phenyl group and the three distinct carbons of the pyrazole ring.[15][16]
IR (KBr)
Characteristic absorption bands for N-H stretching of the amine and pyrazole NH groups (~3200-3400 cm⁻¹), and C=N stretching of the pyrazole ring (~1590 cm⁻¹).[1][17]
Mass Spec (MS)
The molecular ion peak (M)⁺ corresponding to the calculated molecular weight of the product.[13]
Factors Influencing Reaction Outcome
The success of the pyrazole synthesis can be influenced by several key parameters. Optimization of these factors can lead to higher yields, shorter reaction times, and improved product purity.
Parameter
Influence & Rationale
Recommended Conditions
Solvent
Protic solvents like ethanol or acetic acid are commonly used. They facilitate proton transfer steps in the mechanism and are effective at solvating the reactants.[12][14] Aprotic solvents can also be used but may alter regioselectivity in some cases.[2]
Ethanol, Methanol, or Glacial Acetic Acid.
Temperature
The reaction is typically conducted at reflux to ensure a sufficient rate of reaction. Microwave irradiation has also been successfully employed to accelerate the synthesis, often leading to dramatically reduced reaction times and high yields.[18]
Reflux temperature of the chosen solvent (e.g., ~80°C for ethanol).
Catalyst
The reaction often proceeds efficiently without a catalyst. However, a catalytic amount of acid (e.g., glacial acetic acid, H₂SO₄) can be added to accelerate the initial hydrazone formation step.[7][19]
Optional: 2-3 drops of glacial acetic acid.
Stoichiometry
A slight excess of hydrazine hydrate (1.1-1.5 equivalents) is typically used to ensure complete consumption of the β-ketonitrile. A large excess should be avoided as it can complicate purification.
1.2 equivalents of hydrazine hydrate relative to the β-ketonitrile.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product characterization.
Caption: Fig. 2: General Experimental Workflow
References
Vertex AI Search. (2025). Hydrazine hydrate safety matters.
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. Available at: [Link]
Al-Zaydi, K. M. (2009). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Chilean Chemical Society, 54(3), 194-203.
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron, 55(34), 10539-10552.
Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90. Available at: [Link]
Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
Saeed, A., & Abbas, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Central European Journal of Chemistry, 9(1), 1-17. Available at: [Link]
Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
Brahmbhatt, H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4938. Available at: [Link]
Tasch, B. O. A., & Frey, W. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1058–1092. Available at: [Link]
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338.
PrepChem. (2023). Synthesis of 3-Amino-5-phenylpyrazole. Retrieved February 15, 2026, from [Link]
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Tetrahedron, 55(34), 10539-10552.
Chem V20. (2019, January 19). Synthesis of Pyrazoles. YouTube. Available at: [Link]
Gîrbea, A. S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available at: [Link]
Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved February 15, 2026, from [Link]
Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4272. Available at: [Link]
ResearchGate. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. Available at: [Link]
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-742.
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
Corradi, A., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1482-1495. Available at: [Link]
Sharma, M. K., et al. (2011). Two-Dimensional Rhombus Grid Coordination Polymer Showing Heterogeneous Catalytic Activities. Journal of Molecular Catalysis A: Chemical, 342–343, 6–10.
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved February 15, 2026, from [Link]
Kim, J., et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 141(9), 4137–4146. Available at: [Link]
Organic Syntheses. (n.d.). A. (E)-(2-Chlorobenzylidene)hydrazine (1). Retrieved February 15, 2026, from [Link]
PrepChem. (2023). Preparation of hydrazine hydrate. Retrieved February 15, 2026, from [Link]
ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry. Available at: [Link]
Thèses de l'Université de Toulouse. (n.d.). Preface.
Sciencemadness Discussion Board. (2016). Preparation of hydrazine hydrate.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
Wikipedia. (n.d.). Hypergolic propellant. Retrieved February 15, 2026, from [Link]
Nocentini, A., et al. (2022). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(23), 8201. Available at: [Link]
preparation of Schiff bases from 3-amino-4,5,6,7-tetrahydroindazole
Application Note: Synthesis and Optimization of Schiff Bases Derived from 3-Amino-4,5,6,7-tetrahydroindazole Executive Summary This application note details the synthesis of Schiff bases (azomethines) derived from 3-amin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis and Optimization of Schiff Bases Derived from 3-Amino-4,5,6,7-tetrahydroindazole
Executive Summary
This application note details the synthesis of Schiff bases (azomethines) derived from 3-amino-4,5,6,7-tetrahydroindazole . These compounds represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and kinase-inhibitory profiles.
Emphasis is placed on mechanistic understanding, process control, and troubleshooting common isolation issues related to the fused cyclohexane-pyrazole system.
Introduction & Significance
The 3-amino-4,5,6,7-tetrahydroindazole scaffold is a "semicyclic" pyrazole. Unlike simple aminopyrazoles, the fused cyclohexane ring imparts specific lipophilic characteristics and steric constraints that influence both biological binding affinity and solubility profiles.
Biological Relevance: Schiff bases of this moiety are pharmacophores for inhibiting cyclin-dependent kinases (CDKs) and have shown efficacy against multidrug-resistant bacterial strains (e.g., S. aureus, P. aeruginosa) [1, 2].
Chemical Utility: The exocyclic amine at position 3 is the primary nucleophile. However, the endocyclic -NH- of the pyrazole ring introduces tautomeric equilibria that can complicate NMR interpretation and reaction kinetics [3].
Mechanistic Principles
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.
Key Mechanistic Insight:
The reaction is acid-catalyzed. The acid activates the carbonyl carbon of the aldehyde (increasing electrophilicity). However, excess acid will protonate the amine of the tetrahydroindazole, rendering it non-nucleophilic and killing the reaction. Control of pH (typically pH 4-5) is critical.
DOT Diagram: Reaction Mechanism
Figure 1: Acid-catalyzed condensation pathway emphasizing the critical dehydration step.
Best for: Library generation, high-throughput screening, and difficult-to-react electron-rich aldehydes.
Preparation: In a microwave process vial, mix 3-amino-4,5,6,7-tetrahydroindazole (2 mmol) and Aldehyde (2 mmol).
Solvent/Catalyst: Add a minimum amount of Ethanol (1-2 mL) to create a slurry and 1 drop of Glacial Acetic Acid.
Alternative: This reaction can often be run solvent-free if the aldehyde is a liquid.
Irradiation: Irradiate at 140–160 Watts (or set temp to 80°C) for 2–5 minutes .
Safety: Ensure the vessel is rated for pressure build-up.
Isolation: Cool the vial. Add cold ethanol (5 mL) and sonicate to precipitate the product. Filter and dry.[1][2]
DOT Diagram: Experimental Workflow
Figure 2: Decision tree and workflow for synthesis and isolation.
Process Control & Troubleshooting
Issue
Probable Cause
Corrective Action
No Precipitation
Product is soluble in EtOH/Water mix.
Evaporate 50% of solvent before pouring onto ice. Alternatively, neutralize the acid catalyst with dilute NaHCO₃ to force precipitation.
Low Yield
Incomplete dehydration (Hemiaminal trap).
Use a Dean-Stark trap (if using Toluene) to physically remove water, driving equilibrium forward.
Oily Product
Impurities or low melting point.
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains
Aldehyde is electron-rich (deactivated).
Increase catalyst load slightly or switch to Method B (Microwave) to overcome activation energy barrier.
Expert Insight:
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde accelerate the reaction (higher electrophilicity). Electron-donating groups (e.g., -OMe, -OH) significantly slow the reaction and may require reflux times of 8+ hours [4].
Characterization Criteria
To validate the structure, ensure the following spectral signatures are present.
Table 1: Representative Spectral Data
Technique
Feature
Expected Value
Interpretation
FT-IR
C=N Stretch
1600 – 1635 cm⁻¹
Sharp band confirming imine formation.
FT-IR
NH Stretch
3100 – 3300 cm⁻¹
Broad band (pyrazole NH); Amine doublet (3300/3400) should disappear.
Microwave-Assisted Synthesis of Schiff Bases:
Title: Microwave-assisted synthesis of Schiff bases of 3-amino-5-methyl isoxazole (Analogous chemistry).[4]
Source:TSI Journals.
URL:[Link]
Biological Activity (Antimicrobial):
Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
Source:National Institutes of Health (PMC).
URL:[Link]
Mechanistic Insights (Hemiaminal Intermediates):
Title: A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes.
Source:Molecules (MDPI).
URL:[Link]
General Schiff Base Protocols:
Title: Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials.[5]
Source:National Institutes of Health (PMC).
URL:[Link]
Application Note & Protocol: Synthesis of Novel Azo Dyes via 4,5,6,7-Tetrahydro-2H-indazol-3-amine Diazonium Salts
Introduction: Expanding the Azo Dye Palette with Heterocyclic Scaffolds Azo compounds, characterized by the vibrant chromophoric azo bond (-N=N-), represent the single most important class of synthetic colorants.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Azo Dye Palette with Heterocyclic Scaffolds
Azo compounds, characterized by the vibrant chromophoric azo bond (-N=N-), represent the single most important class of synthetic colorants.[1][2] Their applications are vast, spanning from traditional dyeing of textiles to advanced materials, printing, and biomedical sciences.[3][4] The discovery of azo-based drugs like Prontosil heralded their entry into medicinal chemistry, where they continue to be investigated for antibacterial, anticancer, and anti-inflammatory activities.[3][4][5]
While the bulk of commercial azo dyes are derived from simple aromatic amines, the incorporation of heterocyclic amines as the diazo component offers a powerful strategy to fine-tune the resulting dye's properties.[6][7] Heterocyclic azo dyes are known for their brilliant colors, high molar extinction coefficients, and often enhanced biological activities.[5][7]
This guide focuses on the synthesis of novel azo dyes using 4,5,6,7-tetrahydro-2H-indazol-3-amine as the precursor for the diazonium salt. The introduction of the saturated carbocyclic ring fused to the pyrazole core is a strategic design choice. It moves away from a fully aromatic system, potentially influencing key properties such as solubility, photostability, and receptor binding affinity in biological applications, thereby opening new avenues for research in materials science and drug development.
The Core Chemistry: A Two-Stage Synthetic Approach
The synthesis of azo dyes is a classic two-step process that has been refined over a century but remains fundamentally unchanged.[8] It involves the initial formation of a highly reactive diazonium salt, which then acts as an electrophile in a subsequent coupling reaction.
Step 1: Diazotization
This is the conversion of a primary aromatic or heterocyclic amine into a diazonium salt.[9] The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[10][11]
Causality—The Imperative of Cold: The diazotization reaction is critically temperature-sensitive and must be conducted at 0–5 °C.[1] Aryl diazonium salts are notoriously unstable; they can decompose, sometimes explosively, if isolated in a dry state or if the solution is allowed to warm.[8][9] The cold temperature ensures the kinetic stability of the diazonium salt, preserving it for the subsequent coupling step.
Step 2: Azo Coupling
This is an electrophilic aromatic substitution reaction.[12][13] The diazonium salt, a weak electrophile, attacks an electron-rich aromatic nucleus, known as the coupling component (e.g., phenols, naphthols, anilines, or other activated heterocycles), to form the stable azo linkage.[6][12]
Causality—The Critical Role of pH: The success of the coupling reaction is dictated by precise pH control.[13] The diazonium ion is the active electrophile only in acidic to neutral conditions. In strongly alkaline solutions, it converts to a non-reactive diazoate anion. Conversely, the nucleophilicity of the coupling component is also pH-dependent.
Phenolic Couplers: Require mildly alkaline conditions (pH > 7.5). The base deprotonates the hydroxyl group to form a highly activated phenoxide ion, which is a much stronger nucleophile.[12]
Amine Couplers: Require mildly acidic conditions (pH 4–6). This maintains a sufficient concentration of the free amine (the active nucleophile) while preventing the protonation of the amino group to its de-activated ammonium form.[12][14]
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential process from the starting amine to the final azo dye product.
controlling N1 vs N2 regioselectivity in tetrahydroindazole alkylation
Technical Support Center: Regioselective Alkylation of Tetrahydroindazoles Executive Summary This guide addresses the regioselective -alkylation of 4,5,6,7-tetrahydroindazoles (THIs). Unlike fully aromatic indazoles, THI...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regioselective Alkylation of Tetrahydroindazoles
Executive Summary
This guide addresses the regioselective
-alkylation of 4,5,6,7-tetrahydroindazoles (THIs). Unlike fully aromatic indazoles, THIs lack the benzenoid driving force, yet they retain a strong thermodynamic preference for the -tautomer. Control over vs. selectivity is achieved by manipulating the nature of the metallo-enamine intermediate , solvent polarity , and reaction kinetics .
Module 1: The Mechanistic Basis of Selectivity
The regiochemical outcome is dictated by the interplay between the tautomeric equilibrium and the structure of the deprotonated anion .
Thermodynamic Preference: The
-tetrahydroindazole is energetically more stable than the -tautomer (approx. 4–5 kcal/mol) due to minimized steric strain between the -substituent and the C7-methylene group.
The "Tight Ion Pair" Effect (
-Selective): In non-polar solvents (THF) with small counterions (Li, Na), the metal cation coordinates tightly to the lone pair and the C3-substituent (if present). This blocks the site, forcing the electrophile to attack .
The "Solvent-Separated" Effect (Mixed/
-Promoted): In polar aprotic solvents (DMF, DMSO) or with large counterions (Cs), the cation dissociates. The "naked" anion's reactivity is then governed by steric accessibility and intrinsic nucleophilicity, often leading to mixtures or favoring under kinetic control.
Visualizing the Pathway
Caption: Mechanistic divergence driven by solvent and cation choice. Green path indicates chelation control; Red path indicates steric/electronic control.
Module 2: Experimental Protocols
Protocol A: High
-Selectivity (The "NaH/THF" Method)
Target: >95:5
: ratio.[1][2]
Mechanism: Chelation control via tight ion pairing.
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve 4,5,6,7-tetrahydroindazole (1.0 equiv) in anhydrous THF (0.1 M).
Note: Do not use DMF or MeCN; these disrupt the tight ion pair.
Deprotonation: Cool to 0 °C . Add NaH (60% in oil, 1.2 equiv) portion-wise.[3]
Observation: Evolution of H
gas. Stir at 0 °C for 30 min, then warm to RT for 30 min to ensure complete anion formation.
Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Stir at RT. If reaction is sluggish, heat to 50 °C.
Addition: Cool to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.
Workup: Stir at RT for 12–24 h.
Why this works: The bulky PPh
-betaine complex encounters steric clash at the position (due to the C7-methylene hydrogens), making the less hindered position kinetically more accessible for the S2 attack.
Module 3: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low N1 Selectivity (e.g., 60:40 mix)
Solvent polarity is too high.
Switch from DMF/DMSO to THF or Toluene .
Cation is too large (Cs, K).
Switch base to NaH or LiHMDS to promote tight coordination.
No Reaction (Unreactive Electrophile)
"Tight ion pair" is too stable (nucleophilicity suppressed).
Add 15-crown-5 (1.0 equiv) to sequester Na, or switch to CsCO/DMF/Heat (Warning: Selectivity will drop).
N2 Isomer Required but N1 Dominates
Thermodynamic control is active.
Switch to Mitsunobu conditions (Protocol B). Alternatively, use TfOH catalysis with diazo compounds (acid catalysis favors N2).
Over-alkylation (Quaternary Salt)
Excess electrophile/Base.
Strictly control stoichiometry (1.1 equiv electrophile).
The C3 group pushes the cation toward N2, blocking it further. Use Protocol A.
C7-EWG (e.g., COOMe)
Enhances N2 Selectivity .
Electron-withdrawing group at C7 destabilizes the N1-H tautomer and sterically hinders N1. Use KCO/Acetone or Mitsunobu.
FAQ: Expert Insights
Q: Can I use Cs
CO in DMF for N1 alkylation?A: You can, but expect lower selectivity (often ~2:1 to 4:1). Cesium is a "soft" cation and DMF is a polar solvent; this creates a "naked" anion that is less discriminated between N1 and N2. Use this only if your electrophile is unreactive in THF.
Q: How do I distinguish N1 and N2 isomers by NMR?A:
N1-Alkyl: The N-CH
protons typically show a NOESY correlation to the C7-protons (the methylene group of the fused ring).
N2-Alkyl: The N-CH
protons show a NOESY correlation to the C3-proton (or substituent).
C13 NMR: The C3 carbon in
-isomers is often shifted upfield relative to -isomers.
Q: Does temperature affect the ratio?A: Yes. Higher temperatures generally favor the thermodynamic product (N1) . However, if you are using a kinetic method (like Mitsunobu) to get N2, keep the temperature low (0 °C to RT) to prevent thermal equilibration.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[5][6] Link
Key Insight: Establishes the NaH/THF vs Cs2CO3/DMF paradigm for indazole/THI scaffolds.
Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 2024, 20, 1789–1801. Link
Key Insight: Detailed solvent screening and DFT calculations supporting the chel
TfOH-catalyzed regioselective N2-alkylation of indazoles. Chemical Communications, 2019. Link
Key Insight: Acid catalysis reverses selectivity to favor N2.[7]
Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 2006, 11(6), 415-420. Link
Key Insight: Confirms the thermodynamic stability of the 1H-tautomer in tetrahydroindazoles.
Technical Support Center: Optimizing the Synthesis of 3-Amino-4,5,6,7-tetrahydroindazole
Welcome to the technical support guide for the synthesis of 3-amino-4,5,6,7-tetrahydroindazole. This molecule is a valuable building block in medicinal chemistry, often serving as a scaffold for developing inhibitors of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-amino-4,5,6,7-tetrahydroindazole. This molecule is a valuable building block in medicinal chemistry, often serving as a scaffold for developing inhibitors of various protein kinases and other biological targets relevant to neurodegenerative diseases and oncology.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis, ensuring high yield and purity.
The most common and direct route to this scaffold is the condensation reaction between 2-cyanocyclohexanone (also known as 2-oxocyclohexanecarbonitrile) and hydrazine hydrate.[3] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This document provides a structured, question-and-answer-based approach to address the common challenges encountered in the laboratory.
Q1: My reaction yield is very low or I've recovered only starting material. What are the most likely causes?
Low yield is the most common issue and can typically be traced back to one of four key areas: reaction conditions, reagent quality, stoichiometry, or incomplete reaction.
Primary Troubleshooting Steps:
Verify Reaction Temperature: The condensation-cyclization requires sufficient thermal energy. The reaction is typically run at the reflux temperature of the chosen solvent.[3] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Sub-optimal temperatures will lead to an incomplete reaction.
Assess Hydrazine Hydrate Quality: Hydrazine hydrate is susceptible to degradation by atmospheric carbon dioxide and oxidation. Use a fresh bottle of high-purity hydrazine hydrate or verify the concentration of your existing stock.[4] Using degraded hydrazine is a frequent cause of reaction failure.
Extend Reaction Time: While many procedures suggest a few hours, the reaction can be slower than anticipated depending on scale and solvent.[3] It is crucial to monitor the reaction's progress to determine the optimal time.
Check Starting Material Purity: Impurities in the 2-cyanocyclohexanone can introduce side reactions that consume starting material and complicate purification.[4] Ensure your starting ketone is of high purity.
Q2: How can I effectively monitor the reaction's progress?
Relying on a fixed reaction time can be inefficient. Active monitoring is essential for optimization.
TLC is the most straightforward method for tracking the consumption of the starting material, 2-cyanocyclohexanone.[3][5]
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is effective. A good starting point is a 30:70 (v/v) mixture of ethyl acetate to hexane.[6] Adjust the polarity as needed to achieve good separation between the starting material (ketone) and the more polar product (aminoindazole).
Visualization: The starting ketone and the product are typically visible under a UV lamp (254 nm). Staining with potassium permanganate can also be used.
Procedure: Spot the reaction mixture alongside a spot of the pure starting material. The reaction is complete when the starting material spot has completely disappeared.
Q3: I'm observing significant side products. What are they and how can I prevent them?
The formation of side products is a primary reason for reduced yield and purification difficulties. The most common side product is the intermediate hydrazone that fails to cyclize.
Mitigation Strategies:
Solvent Choice: Polar protic solvents like ethanol or butanol are generally preferred. They facilitate the necessary proton transfers for the intramolecular cyclization of the hydrazone intermediate to the stable pyrazole ring.[3]
Acid Catalysis: While often performed under neutral or slightly basic conditions due to the presence of hydrazine, the addition of a catalytic amount of a weak acid, such as acetic acid, can promote the desired cyclization over hydrazone formation.[7][8] This is a common strategy in related pyrazole syntheses.[9]
Temperature Control: Ensure the reaction is maintained at a consistent reflux. Fluctuations in temperature can affect the rate of the cyclization step.
Q4: The final product is an oil or a gummy solid that is difficult to purify. What should I do?
This issue usually points to the presence of impurities or residual solvent preventing crystallization.
Purification Protocol:
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.[3]
Aqueous Workup: If an oil is obtained, it may be beneficial to perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine (saturated NaCl solution). This helps remove highly polar impurities and residual hydrazine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Trituration: Attempt to induce solidification by triturating the oil or gummy solid with a non-polar solvent like cold hexane.[3] This can often crash out the desired product while leaving impurities dissolved.
Recrystallization: This is a highly effective method for purification. Ethanol is a commonly used solvent for recrystallizing the final product.[3] Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel is the most reliable option. Use a gradient of ethyl acetate in hexane as the eluent to separate the product from impurities.[3]
Optimized Synthesis Protocol
This protocol incorporates best practices derived from troubleshooting common issues. It is designed as a robust starting point for laboratory synthesis.
Materials:
2-Oxocyclohexanecarbonitrile
Hydrazine hydrate (≥98%)
Ethanol (200 proof) or n-Butanol
Acetic Acid (Glacial)
Ethyl Acetate (ACS grade)
Hexane (ACS grade)
Silica Gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-oxocyclohexanecarbonitrile (1.0 eq) in ethanol (approx. 10-20 mL per mmol of nitrile).
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.05 - 0.1 eq).
Heating and Monitoring: Heat the reaction mixture to a steady reflux. Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate/Hexane).
Workup: Once the starting material is consumed (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
Isolation: If a solid precipitates upon cooling, collect it by filtration and wash with a small amount of cold ethanol. If an oil forms, proceed with an ethyl acetate/brine extraction as described in Q4.
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[3]
Data Summary: Influence of Reaction Parameters
While a definitive comparative study is not available in the literature for this specific molecule, the following table summarizes expected outcomes based on established principles for pyrazole synthesis.[3][4][10]
Parameter
Condition A (Suboptimal)
Condition B (Optimized)
Rationale & Expected Outcome
Solvent
Aprotic (e.g., Toluene)
Protic (e.g., Ethanol, n-Butanol)
Protic solvents facilitate proton transfer, accelerating the key cyclization step. Expect higher conversion and yield with Condition B.[3]
Catalyst
None
Catalytic Acetic Acid (0.1 eq)
Acid catalysis promotes the intramolecular nucleophilic attack of the hydrazone, favoring cyclization over side reactions. Expect higher purity with B.[7]
Temperature
60 °C
Reflux (~78 °C for EtOH)
The reaction requires sufficient activation energy. Reflux ensures the reaction proceeds at an optimal rate. Expect faster reaction and higher yield with B.[3]
Hydrazine Stoichiometry
1.0 eq
1.1 - 1.2 eq
A slight excess of hydrazine helps drive the initial condensation to completion, compensating for any potential degradation.[4]
References
BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
Cabrera-Rivera, F. A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(23), 4236. Available at: [Link]
BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium.
Google Patents. (n.d.). TW201020234A - 3-amino-indazole or 3-amino-4,5,6,7-tetrahydro-indazole derivatives.
Fassi, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4581. Available at: [Link]
Paper Publications. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
CUTM Courseware. (n.d.). PYRAZOLE.
Royal Society of Chemistry. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
PubMed. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid.
BenchChem. (n.d.). Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
ResearchGate. (2025). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][3][4][7][11]tetrazine, a Novel Ring System. Retrieved from
Beilstein Journals. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol.
BenchChem. (n.d.). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.
Wikipedia. (n.d.). Hydrazine.
ResearchGate. (2025). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
Technical Support Center: Functionalizing 3-Amino-4,5,6,7-Tetrahydroindazoles
Topic: Troubleshooting Low Reactivity of Exocyclic Amine in Tetrahydroindazoles Content Type: Technical Support Center Guide [1] Executive Summary The 3-amino-4,5,6,7-tetrahydroindazole (THI) scaffold is a critical pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Reactivity of Exocyclic Amine in Tetrahydroindazoles
Content Type: Technical Support Center Guide
[1]
Executive Summary
The 3-amino-4,5,6,7-tetrahydroindazole (THI) scaffold is a critical pharmacophore in kinase inhibitors and GPCR ligands.[1] However, users frequently report "low reactivity" of the exocyclic amine (C3-NH₂).[1] This is not a simple steric issue; it is a fundamental electronic characteristic of the amino-pyrazole system. This amine is electronically coupled to the aromatic pyrazole ring, rendering it significantly less nucleophilic than a standard alkyl amine (resembling an electron-deficient aniline or amidine).[1]
This guide provides high-level troubleshooting to overcome electronic deactivation, tautomeric interference, and regioselectivity errors.
Part 1: Diagnostic & Mechanism (The "Why")
Q1: Why is the exocyclic amine so sluggish compared to standard primary amines?
A: The "amine" is deceptive. Structurally, it is an amino-pyrazole .[1]
Electronic Sink: The pyrazole ring is electron-withdrawing (π-deficient).[1] The lone pair on the exocyclic nitrogen is delocalized into the aromatic ring system to satisfy the dipole of the endocyclic nitrogens.
Tautomeric Trapping: The 3-amino-indazole system exists in equilibrium between the amino (NH₂) and imino (=NH) forms. While the amino form is usually dominant, the resonance stabilization energy lowers the HOMO (Highest Occupied Molecular Orbital) energy of the exocyclic nitrogen, making it a poor nucleophile for attack on electrophiles like acid chlorides or alkyl halides.
Q2: I see product formation, but it’s the wrong isomer. What happened?
A: You likely alkylated/acylated the endocyclic nitrogen (N1) instead of the exocyclic amine.
The Trap: The N1 proton is acidic (pKa ~14 in similar systems), and the N2 nitrogen has significant lone-pair character. Under basic conditions (e.g., K₂CO₃/DMF), the deprotonated N1 anion is a potent nucleophile, often out-competing the neutral exocyclic amine.[1]
The Fix: You must mask the N1 position with a protecting group (Boc, THP, SEM) or use specific conditions that favor the neutral amine attack (see Protocol A).
Part 2: Troubleshooting Workflows
Scenario A: Amide Coupling Fails (No Reaction or Low Yield)
Symptoms: Starting material remains unconsumed despite using HATU/EDC; product is trace.[1]
Variable
Recommendation
Why?
Electrophile
Switch to Acid Chlorides
Coupling reagents (HATU/EDC) generate active esters often too weak for this poor nucleophile.[1] Acid chlorides are kinetically necessary.
Base
Pyridine (Solvent/Base)
Pyridine acts as both solvent and nucleophilic catalyst (forming the N-acylpyridinium ion).[1]
Catalyst
DMAP (10-20 mol%)
Essential.[1] DMAP forms a hyper-nucleophilic acyl-pyridinium species that transfers the acyl group to the sluggish amine.
Temperature
60°C - 100°C (or Microwave)
The activation energy barrier is high. Room temperature is rarely sufficient for hindered or deactivated substrates.
Scenario B: Regioselectivity Issues (N-Ring vs. N-Exocyclic)
Symptoms: LCMS shows correct mass, but NMR shows substitution on the ring nitrogen (disappearance of broad singlet at >12 ppm).
Decision Matrix:
If using Alkyl Halides: You must protect N1 first. Direct alkylation will almost always favor N1/N2.
If using Acylation:
Hard Electrophiles (Acid Chlorides): Can favor exocyclic amine if N1 is not deprotonated (avoid NaH).[1] Use weak bases (Pyridine).[1]
Soft Electrophiles (Isocyanates):[1] Often react at the most nucleophilic neutral site, which can be the exocyclic amine, but mixtures are common.
Part 3: Validated Experimental Protocols
Protocol A: Enhanced Acylation of Deactivated 3-Amino-THI
Caption: Decision tree for diagnosing and solving reactivity issues in amino-tetrahydroindazoles.
References
Varzaneh, M. A., et al. (2022).[1] Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines.[4][5][6] Australian Journal of Chemistry.[4] Available at: [Link][1]
Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Laboratoire de Pharmacochimie. Available at: [Link]
Lovering, F., et al. (2016).[1] 4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.[1][7] Molecules (MDPI).[1][7] Available at: [Link][1]
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole.[8] Beilstein J. Org. Chem. Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling Guide (Free Base vs. Hydrochloride Salt)
Document ID: TSC-IND-003 | Version: 2.1 | Last Updated: 2026-02-16[1]
Core Chemical Identity & Stability Profile
This guide addresses the stability, solubility, and handling differences between the Free Base (CAS: 21277-28-1) and the Hydrochloride Salt (CAS: 1376043-30-9) of 3-amino-4,5,6,7-tetrahydroindazole.
Quick Reference Comparison
Feature
Free Base
Hydrochloride Salt (HCl)
CAS Number
21277-28-1
1376043-30-9
Physical State
Crystalline solid (White to off-white)
Crystalline solid (White)
Oxidation Stability
Moderate/Low. Prone to discoloration (browning) upon exposure to air/light.
High. Protonation of the amine protects against oxidative degradation.
Hygroscopicity
Low to Moderate.
Low (generally non-hygroscopic if pure).
Solubility (Polar)
Soluble in DMSO, MeOH, EtOH. Sparingly soluble in water.
The "browning" of 3-amino-4,5,6,7-tetrahydroindazole free base is a result of oxidative degradation .
Electron Richness: The exocyclic amine (
) at position 3 is electron-rich. In the free base form, the lone pair on the nitrogen is available for donation.
Radical Formation: Upon exposure to atmospheric oxygen and light, the amine can undergo single-electron transfer (SET), forming radical cations.
Polymerization: These radicals couple to form azo-linkages or extended conjugated oligomers, which appear yellow/brown even at trace levels (<1% impurity).
Why is the HCl Salt more stable?
In the hydrochloride salt, the exocyclic amine (or the pyrazole ring nitrogen, depending on the specific tautomer in the lattice) is protonated. This removes electron density from the system, significantly raising the oxidation potential. The protonated form is essentially "locked" against atmospheric oxidation.
Troubleshooting Guides (FAQ)
Issue 1: "My Free Base sample has turned light brown. Is it ruined?"
Diagnosis: Surface oxidation.
Assessment: If the material is merely off-white or light tan, it is likely >95% pure. The colored impurities have high extinction coefficients, meaning a tiny amount causes visible color change.
Action:
Check Purity: Run an LC-MS. If the main peak is >95%, use as is.
Purification (If <90%): Recrystallize from minimal hot Ethanol (EtOH). The colored impurities often remain in the supernatant.
Prevention: Store future aliquots under Argon/Nitrogen at -20°C.
Issue 2: "I cannot dissolve the HCl salt in Dichloromethane (DCM) for my reaction."
Diagnosis: Incorrect solvent choice for the salt form.
Explanation: The ionic lattice of the HCl salt is too stable to be broken by non-polar chlorinated solvents.
Action:
Option A (Switch Solvent): Use Methanol (MeOH) or DMF if your reaction tolerates it.
Option B (Free Base In-Situ): Suspend the salt in DCM and add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The mixture will clarify as the free base is liberated and dissolves.
Experimental Protocols
Protocol A: Converting Free Base to HCl Salt (Stabilization)
Use this when you have a large batch of Free Base and want to store it for >3 months.
Dissolution: Dissolve 1.0 g of Free Base in 5 mL of Ethanol (EtOH). If cloudy, filter through a 0.45 µm syringe filter.
Acidification: Place the solution in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise).
Precipitation: Add 15 mL of cold Diethyl Ether (
) or Hexanes to induce precipitation.
Isolation: Filter the white solid. Wash with cold Ether.
Drying: Dry under high vacuum for 4 hours. Store at 4°C.
Protocol B: Converting HCl Salt to Free Base (Activation)
Use this immediately before a nucleophilic substitution or amide coupling reaction.
Dissolution: Dissolve the HCl salt in minimal water (approx. 10 mL per gram).
Figure 2: Salt Formation & Neutralization Workflow
Caption: Step-by-step chemical transformation between the Free Base and Hydrochloride Salt forms.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329764480 (3-Amino-7-azaindazole analogue). Retrieved February 16, 2026, from [Link]
MySkinRecipes (Supplier Data). 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride Specifications and CAS 1376043-30-9. Retrieved February 16, 2026, from [Link]
ResearchGate Community. Discussion on Amino Acid Free Base vs. HCl Salt Solubility and pH. Retrieved February 16, 2026, from [Link]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 3-amino-4,5,6,7-tetrahydroindazole Derivatives
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-amino-4,5,6,7-tetrahydroindazole derivatives. Designed for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-amino-4,5,6,7-tetrahydroindazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and environmental factors influencing their spectroscopic properties. We will explore the theoretical underpinnings of their electronic transitions, present comparative data, and provide a robust experimental protocol for accurate spectral acquisition.
Introduction: The Spectroscopic Fingerprint of a Privileged Scaffold
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and treatments for various diseases.[1] The partially saturated 4,5,6,7-tetrahydro variant retains key electronic features while offering distinct conformational properties. Understanding the UV-Vis absorption profile of these derivatives is crucial for both qualitative characterization and quantitative analysis, such as determining concentration via the Beer-Lambert Law.[2][3][4]
UV-Vis spectroscopy measures the absorption of light by a molecule, which triggers the promotion of outer shell electrons to higher energy orbitals.[2][5][6] For compounds like 3-amino-4,5,6,7-tetrahydroindazoles, the key chromophores—the parts of the molecule that absorb light—involve the conjugated π-system of the pyrazole ring and the non-bonding (n) electrons on the nitrogen atoms.[2] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" that is exquisitely sensitive to the molecule's electronic structure and its surrounding environment.[3]
The primary electronic transitions observed in these molecules are:
π → π* Transitions: An electron from a π bonding orbital is excited to a π* anti-bonding orbital. These are typically high-intensity (high molar absorptivity, ε) transitions.[6] For conjugated systems, these often occur at longer wavelengths and are designated as "allowed" transitions.[6]
n → π* Transitions: An electron from a non-bonding orbital (i.e., a lone pair on a nitrogen atom) is promoted to a π* anti-bonding orbital. These transitions are generally of lower intensity as they are often "forbidden" by symmetry rules.[6]
Comparative Analysis: How Structure and Solvent Dictate Absorption
The position (λmax) and intensity (ε) of absorption bands are profoundly influenced by two main factors: the nature of substituents attached to the indazole core and the polarity of the solvent used for analysis. This phenomenon is known as solvatochromism.[7]
The Role of Substituents
Modifying the 3-amino-4,5,6,7-tetrahydroindazole scaffold with different functional groups alters the energy gap between the ground and excited states, leading to predictable shifts in the absorption spectrum.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or additional amino (-NH₂) groups, when in conjugation with the π-system, tend to cause a bathochromic shift (a shift to longer λmax, also called a red shift). This occurs because these groups stabilize the more polar excited state more than the ground state, lowering the energy required for the transition. This is often accompanied by a hyperchromic effect , an increase in absorption intensity.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can also extend conjugation and lead to a bathochromic shift.
The following table presents illustrative data comparing the hypothetical UV-Vis absorption maxima of various substituted 3-amino-4,5,6,7-tetrahydroindazole derivatives in different solvents. This data is based on established spectroscopic principles to demonstrate the expected trends.
Derivative Structure (R-group on Phenyl Ring)
Solvent
λmax (π → π) (nm)
Molar Absorptivity (ε) (M⁻¹cm⁻¹)
λmax (n → π) (nm)
Molar Absorptivity (ε) (M⁻¹cm⁻¹)
-H (Unsubstituted)
Hexane
280
18,500
315
800
Ethanol
284
19,000
305
750
-OCH₃ (Electron-Donating)
Hexane
292
21,000
320
950
Ethanol
297
21,500
310
900
-NO₂ (Electron-Withdrawing)
Hexane
305
23,000
N/A
N/A
Ethanol
312
24,000
N/A
N/A
The Influence of Solvent Polarity (Solvatochromism)
The choice of solvent is critical, as solvent-solute interactions can alter the energy levels of the electron orbitals.[7][8][9] A suitable solvent must be transparent in the wavelength range of interest to avoid obscuring the sample's spectrum.[7][8]
For π → π* transitions, the excited state is typically more polar than the ground state. Increasing the solvent polarity (e.g., from hexane to ethanol) will stabilize the excited state more, reducing the energy gap and causing a bathochromic (red) shift .[9]
For n → π* transitions, the ground state is stabilized by polar solvents through interactions like hydrogen bonding with the non-bonding electrons.[10] This stabilization increases the energy required to promote an electron, resulting in a hypsochromic (blue) shift to a shorter wavelength.[9][10]
The logical relationship between molecular structure and the resulting spectral shifts is summarized in the diagram below.
Caption: Influence of structure and solvent on spectral shifts.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a standardized procedure for obtaining high-quality UV-Vis absorption spectra. This self-validating system ensures reproducibility and accuracy by incorporating essential baseline and blank corrections.
Step-by-Step Methodology
Instrument Initialization:
Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps).
Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
Initiate the instrument's self-diagnostic test as prompted by the control software.
Sample and Blank Preparation:
Accurately weigh a small amount of the 3-amino-4,5,6,7-tetrahydroindazole derivative.
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, hexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL). The solvent must be transparent in the desired wavelength range.[8]
From the stock solution, prepare a dilute working solution (typically in the micromolar range) to ensure the maximum absorbance falls within the instrument's linear range (ideally < 1.0 a.u.).
Fill a clean quartz cuvette with the pure solvent to be used as the "blank" or reference. Ensure there are no air bubbles or smudges on the optical surfaces.
Baseline Correction:
Open the instrument control software and select the "Scan" mode.[11]
Set the desired wavelength range (e.g., 200-400 nm).
Place the blank cuvette in the sample holder.
Perform a baseline correction. This procedure measures the absorbance of the solvent and cuvette, which the instrument will then digitally subtract from the sample measurement.[11]
Sample Measurement:
Remove the blank cuvette and place the cuvette containing your sample solution into the holder.
Enter the sample identification information into the software.
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.[11]
Data Analysis:
Once the scan is complete, the software will display the absorption spectrum.
Use the software's peak-picking tool to identify the wavelength of maximum absorbance (λmax) for each distinct peak.[3]
If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
The following diagram illustrates this experimental workflow.
Caption: Standard workflow for UV-Vis spectral acquisition.
Conclusion
The UV-Vis absorption spectrum of a 3-amino-4,5,6,7-tetrahydroindazole derivative is a powerful analytical tool that is highly dependent on its molecular structure and environment. By understanding the principles of electronic transitions and the predictable effects of substituents and solvent polarity, researchers can effectively use UV-Vis spectroscopy for compound identification, purity assessment, and quantitative measurements. The systematic application of the described protocol ensures the generation of reliable and comparable data, which is fundamental to advancing research and development in medicinal chemistry and related fields.
References
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture - Sim4t. (n.d.). Sim4t.
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue University.
Introduction To UV-Vis Spectroscopy. (2016, September 16). Master Organic Chemistry.
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of Virginia.
UV VISIBLE SPECTROSCOPY. (n.d.). CUTM Courseware.
Effect of Solvent Polarity On UV-Vis Spectra. (n.d.). Scribd.
Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. (n.d.). Royal Society of Chemistry.
Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare.
Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives. (2024, May 29). MDPI.
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2013, December 23). ResearchGate.
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019, November 6). Ekeeda.
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (2020). Royal Society of Chemistry.
Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. (n.d.). Royal Society of Chemistry.
UV Resonance Raman Investigation of Electronic Transitions in r-Helical and Polyproline II-Like Conformations. (2008). University of Pittsburgh.
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Ommega Online Publishing Group.
ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. (2012, March 6). PharmaTutor.
Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. (2026, January 30). National Center for Biotechnology Information.
UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. (2025, March 31). National Center for Biotechnology Information.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Center for Biotechnology Information.
Technical Guide: IR Spectroscopy Characterization of Exocyclic Amines in Tetrahydroindazoles
Topic: IR Spectroscopy Characterization of Exocyclic Amines in Tetrahydroindazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Overview Tetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectroscopy Characterization of Exocyclic Amines in Tetrahydroindazoles
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Overview
Tetrahydroindazoles (THIs) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anti-inflammatory, anticancer, and analgesic agents. The exocyclic amine moiety (typically at the C3 position) is a primary site for functionalization and biological interaction.
However, characterizing this group is non-trivial due to prototropic tautomerism . The molecule can exist in multiple forms (amino-1H, amino-2H, or imino), and the vibrational signatures of the exocyclic amine often overlap with the endocyclic ring N-H and C=N modes.
This guide provides a definitive spectroscopic framework for isolating and identifying the exocyclic amine signal, comparing Infrared (IR) spectroscopy against NMR and Raman alternatives.
Spectral Fingerprinting: The Exocyclic Amine Signature
The identification of the exocyclic amine relies on resolving the Fermi resonance and distinguishing the N-H stretching modes from the broad hydrogen-bonded network of the indazole ring.
The Tautomeric Challenge
In the solid state, 3-amino-4,5,6,7-tetrahydroindazole predominantly exists as the Amino-1H tautomer . This creates a specific spectral requirement: the simultaneous detection of a primary amine (
) and a secondary ring amine ().
Master Assignment Table
The following data represents the consensus vibrational assignments for 3-amino-4,5,6,7-tetrahydroindazole derivatives.
Distinguishes amine from amide carbonyls (which are typically >1650).
1580 – 1610
Strong
/ Ring Stretch
Skeleton confirmation; often coupled with scissoring.
1250 – 1350
Medium
Exocyclic Stretch
Confirms attachment of amine to the ring.
Critical Insight: If the doublet at 3300–3480
collapses into a single band or shifts significantly lower (<3300 ), suspect the Imino tautomer or strong specific solvation effects.
Performance Comparison: IR vs. NMR vs. Raman
While NMR is the gold standard for connectivity, IR offers superior performance for solid-state conformational analysis and rapid quality control (QC) of the amine functionality.
Feature
FT-IR (Recommended)
NMR (Solution)
Raman Spectroscopy
Primary Utility
Rapid ID of functional groups; Solid-state tautomer confirmation.
Detailed structural connectivity and purity quantification.
Backbone characterization (C-C, C=C); Complementary to IR.
Exocyclic Amine Detection
Excellent. Distinct doublet () separates it from ring NH.
Good but Variable. Exchangeable protons often broaden or disappear in protic solvents (, ).
Moderate. N-H signals are weak scatterers compared to the carbon skeleton.
Tautomer Identification
High. Can distinguish Amino vs. Imino forms in solid state (drug substance form).
Medium. Fast exchange in solution often yields an average signal, masking specific tautomers.
High. Very sensitive to bond order changes (C-N vs C=N) in tautomers.
To reliably distinguish the exocyclic amine bands from the broad ring N-H absorption, precise sample preparation is required to minimize moisture interference and control hydrogen bonding.
Method A: ATR (Attenuated Total Reflectance) – Rapid QC
Best for: Routine identification and polymorphism checks.
Crystal Contact: Place ~5 mg of the tetrahydroindazole powder on a Diamond or ZnSe ATR crystal.
Compression: Apply high pressure using the anvil. Note: Ensure the pressure is consistent between samples, as pressure-induced amorphization can broaden the amine bands.
Acquisition: Collect 32 scans at 4
resolution.
Processing: Apply an ATR correction algorithm (if comparing to transmission libraries) to correct for penetration depth dependence.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Stability Profiling of Tetrahydroindazole Derivatives in Physiological pH
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.
Executive Summary: The Saturation Trade-Off
Tetrahydroindazole (THI) derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK), Sigma-2 receptor ligands, and DHODH inhibitors. Unlike their fully aromatic indazole counterparts, THIs possess a fused cyclohexane ring, imparting distinct 3D geometry (sp³ character) and lipophilicity profiles essential for specific hydrophobic pocket binding.
However, this saturation introduces a unique stability profile. The primary stability liability of THIs at physiological pH (7.4) is not hydrolytic cleavage of the ring, but rather oxidative aromatization. The thermodynamic drive to restore full aromaticity (converting THI to Indazole) serves as a metabolic "sink," often leading to rapid clearance or loss of chiral specificity.
This guide objectively compares the stability of various THI subclasses, focusing on oxidative resistance, hydrolytic stability of pendant groups, and tautomeric equilibrium.
Chemical Context & Stability Mechanisms[1]
The Aromatization Liability
The most significant differentiator between THI derivatives is their resistance to dehydrogenation. In physiological systems (specifically liver microsomes), cytochrome P450 enzymes can catalyze the removal of hydrogen from the C4-C7 saturated ring, collapsing the molecule into a planar, fully aromatic indazole.
Unsubstituted THIs: Highly prone to aromatization.
C-Substituted THIs (e.g., gem-dimethyl): Sterically and electronically impede aromatization.
N-Substituted THIs: Prevent tautomeric shifts that facilitate oxidation.
Hydrolytic Stability (Side Chains)
While the THI core is hydrolytically stable, the functional groups at positions C3 (often carboxamides or esters) are susceptible to hydrolysis at pH 7.4, particularly when electron-withdrawing groups activate the carbonyl.
Comparative Analysis: Data & Performance
The following data summarizes the stability profiles of key THI structural classes. Data is synthesized from comparative metabolic stability studies (e.g., DHODH and Sigma receptor ligand optimization).
Comparison of resistance to aromatization and clearance in Human Liver Microsomes (HLM).
Structural Class
Derivative Type
T½ (min) in HLM
Intrinsic Clearance (CLint)
Dominant Failure Mode
Class A
Unsubstituted N1-H THI
< 15 min
High (> 50 µL/min/mg)
Rapid aromatization to Indazole; N-glucuronidation.
Class B
N1-Alkyl / Aryl THI
30 - 45 min
Moderate
Hydroxylation of the saturated ring (C4-C7).
Class C
C4-gem-dimethyl THI
> 60 min
Low (< 15 µL/min/mg)
High Stability. Steric bulk prevents dehydrogenase access.
Class D
N1-Phenyl + C3-Amide
~36 min
Moderate
Amide hydrolysis (minor); Ring oxidation (major).
Key Insight: Class C derivatives (gem-dimethyl substitution) offer the highest physiological stability by physically blocking the aromatization pathway. This is a critical design strategy for prolonging half-life.
Table 2: Hydrolytic Stability at pH 7.4 (PBS Buffer)
Comparison of C3-functionalized THI derivatives over 24 hours.
Functional Group (C3)
Stability (24h, pH 7.4)
T½ (Buffer)
Notes
Ethyl Ester
Poor
~4 hours
Rapid hydrolysis to carboxylic acid (inactive metabolite).
Understanding the "Aromatization Trap" is vital for interpreting stability data. The diagram below illustrates the competing pathways for a generic Tetrahydroindazole.
Caption: The red path (Aromatization) represents the irreversible loss of sp³ character, often resulting in "flat" molecules with off-target toxicity.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Physiological pH Stability (Buffer)
Objective: Determine hydrolytic stability of the C3-substituent.
Preparation: Prepare a 10 mM stock solution of the THI derivative in DMSO.
Incubation: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (0.1% DMSO final).
Control: Spike Phenol Red or Warfarin as a stable internal standard.
Sampling: Incubate at 37°C in a shaking water bath. Aliquot 100 µL at T=0, 1h, 4h, 8h, and 24h.
Quenching: Add 100 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate any buffer salts/proteins (if using plasma) and stop reactions.
Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
Validation Criteria: The internal standard peak area must remain constant (<5% variance) across all time points.
Objective: Assess susceptibility to aromatization.
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Initiation: Pre-incubate microsomes and test compound (1 µM) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).
Negative Control: Incubate without NADPH to assess non-enzymatic degradation.
Positive Control:[1] Testosterone (high turnover) or Propranolol (medium turnover).
Time Course: Sample at 0, 5, 15, 30, and 60 minutes.
Detection: Monitor two transitions in LC-MS/MS:
Transition 1: Parent THI mass.
Transition 2: [Parent - 4H] mass (Indazole marker).
Crucial Step: If the [M-4] peak increases as the Parent decreases, oxidative aromatization is the confirmed mechanism.
Analytical Workflow Visualization
Caption: Workflow distinguishing between simple clearance and specific aromatization liabilities.
References
Fritzson, I. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
Cattaneo, M. et al. (2015). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.[2] Bioorganic & Medicinal Chemistry.
Ye, Z. et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.
Kandasamy, M. et al. (2017). A metabolic stability determination of Tetrahydrothiazolopyridine derivative a selective 11β-hydroxy steroid dehydrogenase type 1 inhibitor. International Journal of Pharma and Bio Sciences.